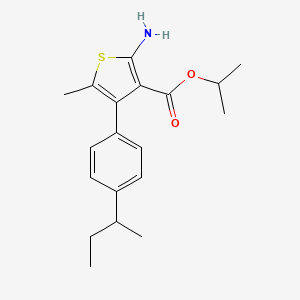

![molecular formula C10H9N5S2 B1344475 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1030430-84-2](/img/structure/B1344475.png)

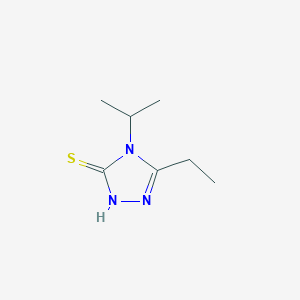

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

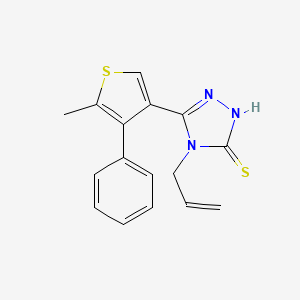

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (ATMPT) is a novel triazole-thiol compound that has recently been discovered to have potential applications in scientific research. ATMPT is a small molecule that has both a thiol group and a triazole ring, which makes it an interesting and versatile compound for further study. ATMPT has been shown to be able to interact with a variety of proteins and enzymes, making it a promising tool for research in various fields.

Applications De Recherche Scientifique

Antimicrobial Activities

Compounds derived from 1,2,4-triazoles have demonstrated significant antimicrobial activities. For instance, derivatives synthesized from reactions involving 1,2,4-triazole-3-thiols have shown promising results against a variety of microbial strains. These antimicrobial activities suggest potential applications in the development of new antibiotics or disinfectants. The ability of these compounds to act against both Gram-positive and Gram-negative bacteria, as well as their moderate to good activity profiles, highlights their relevance in addressing antibiotic resistance challenges (Bayrak et al., 2009), (Karpun et al., 2021).

Corrosion Inhibition

Research has also explored the use of 1,2,4-triazole derivatives as corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. Schiff's bases of pyridyl substituted triazoles, for example, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The study's findings on the high inhibition performance and the adherence to the Langmuir adsorption isotherm provide valuable insights into the protective mechanisms at play and suggest potential industrial applications in metal preservation (Ansari et al., 2014).

Anticancer Properties

Some 1,2,4-triazole derivatives have exhibited anticancer activities in vitro. The synthesis of compounds incorporating the 1,2,4-triazole moiety and their evaluation against various cancer cell lines have shown promising cytotoxic effects. This suggests a potential for these compounds to be developed into anticancer agents, contributing to the ongoing search for more effective and selective cancer treatments (Abdo & Kamel, 2015).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of certain 1,2,4-triazole derivatives have been investigated, revealing their potential in the treatment of inflammatory conditions and pain management. The synthesis of Schiff bases containing pyrazole moieties and their subsequent evaluation for analgesic and antioxidant activities highlight the therapeutic potential of these compounds (Karrouchi et al., 2016).

Propriétés

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S2/c1-15-8(13-14-10(15)16)7-6(11)5-3-2-4-12-9(5)17-7/h2-4H,11H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELKWLYOMVXBFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

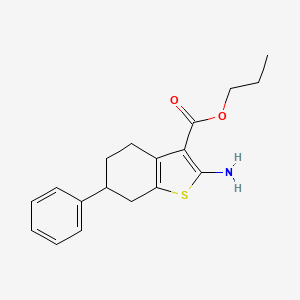

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

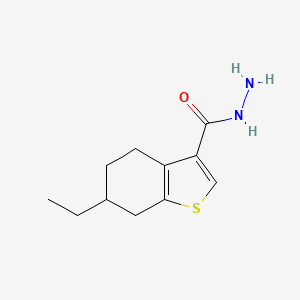

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

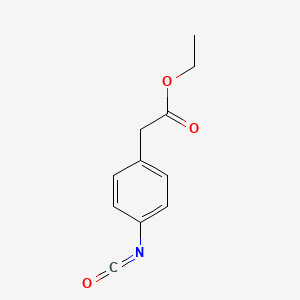

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)